3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound featuring a unique combination of functional groups, including a chloro-substituted benzene ring, a furan ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Intermediate: The initial step could involve the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide.
Addition of Furan and Thiophene Rings: The intermediate is then reacted with 2-furan-2-yl-2-hydroxy-2-(thiophen-3-yl)ethylamine under controlled conditions to introduce the furan and thiophene rings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide may exhibit biological activity, making it a candidate for drug development. Its potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the furan and thiophene rings.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide
- 3-chloro-N-(2-(furan-2-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide
- 3-chloro-N-(2-(thiophen-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the simultaneous presence of both furan and thiophene rings. This dual heterocyclic structure can enhance its reactivity and binding affinity in various applications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c1-12-14(18)4-2-5-15(12)25(21,22)19-11-17(20,13-7-9-24-10-13)16-6-3-8-23-16/h2-10,19-20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOHMYNVKDUXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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